molecular formula C13H19NO3 B358427 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one CAS No. 1568-01-0

1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one

Cat. No.: B358427
CAS No.: 1568-01-0
M. Wt: 237.29g/mol
InChI Key: HSSNCUJHRGPSFH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one is a chemical compound belonging to the important class of enaminones, which are versatile intermediates in organic synthesis . The enaminone functional group is a key pharmacophore in medicinal chemistry, known for its presence in compounds with a range of biological activities, making it a valuable scaffold for the development of new therapeutic agents . This compound serves as a crucial building block for researchers working in heterocyclic chemistry, particularly in the synthesis of quinoline and pyrindin-one derivatives, which are core structures in many bioactive molecules . The structural motif of the 3,4-dimethoxyphenyl group is common in various biologically active compounds and natural products. The related crystal structure of (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one has been determined and published, confirming the molecular configuration of this chemical family . This compound is intended for research and development purposes in laboratory settings only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all local safety regulations.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSNCUJHRGPSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Organic Synthesis via Condensation Reactions

The most widely reported method involves a two-step condensation process starting with 3,4-dimethoxybenzaldehyde and dimethylamine. In the first step, the aldehyde undergoes a nucleophilic addition with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the intermediate 3-(dimethylamino)-1-(3,4-dimethoxyphenyl)propan-1-ol. This intermediate is subsequently oxidized to the target ketone using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

Reaction Conditions and Optimization

  • Solvent System: Ethanol or tetrahydrofuran (THF) is preferred for homogeneity.

  • Temperature: 0–25°C for the addition step; 40–60°C for oxidation.

  • Catalyst: Anhydrous magnesium sulfate (MgSO4) is used to absorb water and shift equilibrium toward product formation.

Yield Data

StepReagentYield (%)
Nucleophilic AdditionNaBH3CN78–82
OxidationPCC85–90

Characterization via 1H^1H-NMR confirms the presence of key signals:

  • Dimethoxyphenyl group: δ 6.8–7.2 (multiplet, aromatic H), δ 3.85 (singlet, OCH3) .

  • Dimethylamino group: δ 2.25 (singlet, N(CH3)2) .

Mechanochemical Synthesis for Green Chemistry Applications

Mechanochemical methods eliminate solvent use, leveraging ball-milling to initiate solid-state reactions. This approach reduces the environmental footprint, as quantified by the E-factor (mass of waste per mass of product). For 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one, the E-factor drops from 5.2 (traditional) to 1.8 (mechanochemical), with atom economy (AE) improving from 64% to 89%.

Procedure

  • Reactants: 3,4-Dimethoxybenzaldehyde, dimethylamine hydrochloride, and sodium bicarbonate (NaHCO3) as a base.

  • Milling Parameters: Stainless-steel balls (5 mm diameter), 30 Hz frequency, 2-hour duration.

  • Workup: Crude product recrystallized in ethanol to achieve >95% purity.

Advantages

  • Reduced Solvent Waste: Ethanol recovery exceeds 80%.

  • Scalability: Demonstrated at 100-g scale without yield loss.

Manganese-Catalyzed α-Alkylation of Ketones

A cutting-edge approach utilizes manganese-based catalysts to couple acetophenone derivatives with primary alcohols. This method, adapted for this compound, employs Mn-1 (a manganese complex with bipyridine ligands) to mediate dehydrogenative coupling .

Reaction Scheme

Acetophenone+R-OHMn-1, tBuOKα-Alkylated Ketone\text{Acetophenone} + \text{R-OH} \xrightarrow{\text{Mn-1, } t\text{BuOK}} \text{α-Alkylated Ketone}

Optimized Conditions

  • Catalyst Loading: 5 mol% Mn-1.

  • Base: Potassium tert-butoxide (tBuOKt\text{BuOK}).

  • Temperature: 120°C under nitrogen atmosphere .

Performance Metrics

AlcoholYield (%)Turnover Number (TON)
Benzyl Alcohol8717.4
4-Methoxybenzyl Alcohol9218.4

Hydrochloride Salt Formation for Enhanced Stability

The hydrochloride salt of the compound, this compound hydrochloride, is prepared by treating the free base with hydrochloric acid (HCl) in diethyl ether. This derivative exhibits improved crystallinity and storage stability .

Synthetic Protocol

  • Neutralization: Free base dissolved in ether, cooled to 0°C.

  • Acid Addition: Dropwise HCl (1M) until pH 2–3.

  • Precipitation: Salt filtered and washed with cold ether .

Analytical Data

  • Molecular Weight: 273.75 g/mol (C13H20ClNO3).

  • Melting Point: 142–145°C (decomposition observed above 150°C) .

Comparative Analysis of Synthesis Methods

Table 1: Method Comparison

ParameterTraditionalMechanochemicalCatalyticHydrochloride
Yield (%)78–9082–8885–9289–93
Reaction Time (h)8–12210–201–2
Solvent UseHighNoneModerateLow
Environmental ImpactHighLowModerateLow

The mechanochemical method excels in sustainability, while catalytic α-alkylation offers superior yields for specialized derivatives. Traditional synthesis remains valuable for small-scale, high-purity applications .

Analytical Characterization and Validation

Spectroscopic Data

  • IR Spectroscopy:

    • ν(C=O)\nu(\text{C=O}): 1676 cm1^{-1} .

    • ν(N-CH3)\nu(\text{N-CH3}): 2770–2810 cm1^{-1} .

  • 13C^{13}\text{C}-NMR:

    • Carbonyl (C=O): δ 199.0 ppm .

    • OCH3: δ 55.4 ppm .

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development. Notably, the dimethoxyphenyl group is often associated with enhanced biological activity.

Thrombopoietin Receptor Agonist

Research indicates that derivatives of this compound can act as agonists for thrombopoietin receptors, which play a crucial role in platelet production. This property is particularly relevant for treating conditions like thrombocytopenia (low platelet count) . The ability to enhance platelet production could lead to significant therapeutic advancements in hematological disorders.

Organic Synthesis

Synthetic Pathways

The compound can be synthesized through various methods involving the reaction of dimethoxyacetophenone with appropriate amines. For instance, mechanochemical processes have been employed to prepare similar compounds with high yields while minimizing environmental impact .

Recrystallization Techniques

The purification of synthesized compounds often involves recrystallization techniques that enhance yield and purity. For example, the use of ethanol in recrystallization has shown to reduce waste and improve the overall efficiency of the synthesis process .

Biological Research

Anticancer Potential

Recent studies suggest that compounds structurally similar to 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one exhibit anticancer properties. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation .

Anti-inflammatory Effects

The presence of the dimethoxyphenyl group implies potential anti-inflammatory activity. In vitro studies have indicated that similar compounds can inhibit pro-inflammatory cytokines, suggesting a pathway for developing anti-inflammatory drugs .

Table 1: Summary of Research Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential agonist for thrombopoietin receptors; treatment for thrombocytopenia
Organic SynthesisMechanochemical synthesis methods; efficient recrystallization techniques
Biological ResearchAnticancer properties; modulation of apoptosis pathways
Anti-inflammatory StudiesInhibition of pro-inflammatory cytokines; potential for new anti-inflammatory drugs

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanone: This compound has a similar structure but with an ethanone backbone instead of a propanone backbone.

    1-(3,4-Dimethoxyphenyl)-3-(methylamino)propan-1-one: This compound has a methylamino group instead of a dimethylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one is a compound of significant interest in pharmacology due to its diverse biological activities. This article aims to present a detailed overview of its biological activity, including anticancer effects, antibacterial properties, and potential mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{3}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)
MDA-MB-2316.72
HeLa4.87
A54916.79
HCT1165.48

The compound's mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells by targeting specific signaling pathways related to tumor growth and survival .

Antibacterial Properties

Additionally, this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus2
Escherichia coli4
Salmonella enterica8

The antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

The biological activity of this compound can be explained through several proposed mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, particularly through the upregulation of pro-apoptotic proteins.
  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit tyrosine kinase receptors, which play a crucial role in cancer cell signaling .

Case Studies

In a notable study, researchers tested the efficacy of this compound against a panel of human cancer cell lines. The results indicated that it not only inhibited cell growth but also demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Another study focused on its antibacterial properties, revealing that it could significantly enhance the efficacy of traditional antibiotics when used in combination therapies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.